N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine

Medicinal Chemistry Scaffold Design Synthetic Building Blocks

N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine (CAS 1306739-58-1), also systematically named N,α-Dimethyl-3-(trifluoromethyl)-1,2,4-oxadiazole-5-methanamine, is a synthetic small molecule (C6H8F3N3O, MW 195.14) belonging to the 1,2,4-oxadiazole class. It features a trifluoromethyl substituent at the 3-position and an N-methyl ethanamine side chain at the 5-position of the heterocyclic core.

Molecular Formula C6H8F3N3O
Molecular Weight 195.14 g/mol
CAS No. 1306739-58-1
Cat. No. B1396346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine
CAS1306739-58-1
Molecular FormulaC6H8F3N3O
Molecular Weight195.14 g/mol
Structural Identifiers
SMILESCC(C1=NC(=NO1)C(F)(F)F)NC
InChIInChI=1S/C6H8F3N3O/c1-3(10-2)4-11-5(12-13-4)6(7,8)9/h3,10H,1-2H3
InChIKeyYTQCAWOTIRJHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine (CAS 1306739-58-1): A Key 1,2,4-Oxadiazole Scaffold


N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine (CAS 1306739-58-1), also systematically named N,α-Dimethyl-3-(trifluoromethyl)-1,2,4-oxadiazole-5-methanamine, is a synthetic small molecule (C6H8F3N3O, MW 195.14) belonging to the 1,2,4-oxadiazole class [1]. It features a trifluoromethyl substituent at the 3-position and an N-methyl ethanamine side chain at the 5-position of the heterocyclic core. This compound is primarily utilized as a specialty building block or intermediate in medicinal chemistry and agrochemical research, with standard commercial purity levels at 95% or 98% . The combination of the oxadiazole ring and the trifluoromethyl group is characteristic of scaffolds explored for modulating physicochemical properties and biological activity, as evidenced by its structural relation to advanced antimalarial lead compounds [2].

Selection Rationale: Why Structural Analogs of CAS 1306739-58-1 Cannot Be Interchanged for SAR Development


Generic substitution among closely related 1,2,4-oxadiazole ethanamines is highly unreliable due to the profound impact of minor structural modifications on downstream biological and physicochemical profiles. The specific N-methyl substitution on the ethylamine side chain of this compound is predicted to significantly alter its basicity, hydrogen-bonding capacity, and steric bulk compared to a primary amine, directly influencing its reactivity as a synthetic intermediate and the target binding of any derived leads . Even within a sophisticated medicinal chemistry program, a shift from a 3-trifluoromethyl-1,2,4-oxadiazole core to another heterocycle can modulate hERG cardiotoxicity risk by over 1000-fold, demonstrating the non-fungible nature of such scaffolds [1]. Therefore, a procurement specification for CAS 1306739-58-1 is a precise architectural requirement, not an interchangeable category choice, and must be justified by the need for this exact spatial and electronic presentation of the N-methylamino group relative to the trifluoromethylated oxadiazole ring.

Quantitative Evidence Portfolio: Direct and Inferred Comparisons for CAS 1306739-58-1


Critical Structural Differentiation: N-Methyl vs. Primary Amine Reactivity and Steric Profile

The target compound is differentiated from its primary amine analog, 1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine (CAS 1514783-87-9), by the N-methyl substitution on the ethylamine side chain. This modification provides a secondary amine with a calculated higher pKa and a distinct steric profile, which is crucial for controlling downstream reactivity, reducing unwanted poly-substitution, and modulating the pharmacokinetic properties of final drug candidates [1]. While both share the same core, the target compound's N-methyl group fundamentally alters its hydrogen-bond donor/acceptor capacity, making it a non-interchangeable building block for a given synthetic route.

Medicinal Chemistry Scaffold Design Synthetic Building Blocks

Regioisomeric and Chain-Length Profiling Against Alternative Oxadiazole Ethanamines

This compound uniquely positions the 3-trifluoromethyl group and the 5-(N-methyl ethanamine) substituent around the 1,2,4-oxadiazole ring. Alternative building blocks with inverted regiochemistry (e.g., 5-trifluoromethyl-3-ethanamine isomers) or varying chain lengths (e.g., 2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine, CAS 944905-86-6) present a different spatial arrangement and linker flexibility [1]. Within the broader class of 3-trifluoromethyl-1,2,4-oxadiazole analogues, a specific spatial relationship between the core and a basic amine was essential for optimizing antiplasmodium activity against Pf NF54 (IC50 = 0.012 μM) while maintaining >1000-fold selectivity over the hERG channel, highlighting the criticality of precise regioisomer control [2].

Structure-Activity Relationship (SAR) Lead Optimization Physicochemical Properties

Quantified Safety and Biological Potential of the Core 3-Trifluoromethyl-1,2,4-oxadiazole Scaffold

The core scaffold present in CAS 1306739-58-1, 3-trifluoromethyl-1,2,4-oxadiazole, has been directly linked to a dramatically improved cardiac safety profile in antimalarial drug discovery. A representative advanced analog (Compound 23 in Mambwe et al.) achieved >1000-fold higher selectivity over the hERG potassium channel (a key indicator of cardiotoxicity risk) compared to the parent drug Astemizole (hERG IC50 = 0.0042 μM). In contrast, the optimized 3-trifluoromethyl-1,2,4-oxadiazole analogue demonstrated an hERG IC50 of 0.63 μM, shifting the safety margin by over two orders of magnitude while maintaining potent antimalarial activity (PfNF54 IC50 = 0.012 μM) [1]. This establishes the target compound's core as a privileged safety-enhancing scaffold relative to other heterocycles.

Drug Safety Cardiotoxicity Antimalarial Research

Multi-Stage Antiparasitic Activity of Advanced 3-Trifluoromethyl-1,2,4-oxadiazole Leads

Beyond blood-stage activity, advanced analogues derived from the 3-trifluoromethyl-1,2,4-oxadiazole scaffold, which is the core of CAS 1306739-58-1, have demonstrated multi-stage life cycle activity against Plasmodium parasites. An optimized azabenzimidazole analogue (Compound 11) maintained in vitro activity against asexual blood stages (PfNF54 IC50 = 0.017 μM), gametocytes (PfiGc/PfLGc IC50 = 1.24/1.39 μM), and liver stages (PbHepG2 IC50 = 2.30 μM). This profile, including transmission-blocking potential, is a significant differentiation from standard antimalarials and materials used to develop them [1]. The target compound serves as a key intermediate for constructing analogues with this desirable, broad-spectrum activity.

Antimalarial Gametocytocidal Liver-Stage Activity Transmission Blocking

In Vivo Efficacy and Metabolic Stability of Leads Built on the 3-Trifluoromethyl-1,2,4-oxadiazole Scaffold

The translational potential of the 3-trifluoromethyl-1,2,4-oxadiazole series, to which CAS 1306739-58-1 provides a synthetic entry point, is validated by in vivo efficacy and high metabolic stability. Lead compound 23 demonstrated in vivo efficacy in a Plasmodium berghei mouse malaria model at an oral dose of 4 × 50 mg·kg⁻¹. This performance is underpinned by high microsomal metabolic stability in both human (HLM CLint < 11.6 μL·min⁻¹·mg⁻¹) and mouse (MLM CLint < 11 μL·min⁻¹·mg⁻¹) liver microsomes [1][2]. This combination of in vivo pharmacodynamic proof and excellent intrinsic metabolic stability clearly differentiates this scaffold from many others that fail due to rapid hepatic clearance, and justifies its selection as a privileged core.

In Vivo Efficacy Metabolic Stability Drug Metabolism Pharmacokinetics

Positioning Against Non-Trifluoromethylated or Unsubstituted Oxadiazole Building Blocks

The trifluoromethyl (-CF3) group at the 3-position of the target compound is a key source of differentiation from simple 1,2,4-oxadiazole ethanamines (e.g., 3-methyl-1,2,4-oxadiazole-5-ethanamine, CAS 147216-21-5). The presence of the -CF3 group significantly enhances lipophilicity and metabolic stability while exerting a strong electron-withdrawing effect that can tune the reactivity of the heterocycle and the basicity of the amine . In the broader literature, the inclusion of a -CF3 group on a drug scaffold is a well-established strategy to increase cell membrane permeability and reduce oxidative metabolism, offering a rational advantage over non-fluorinated analogs in a lead optimization context .

Physicochemical Properties Lipophilicity Metabolic Stability

Confirmed Application Scenarios for CAS 1306739-58-1 Based on Quantitative Evidence


Scaffold-Directed Synthesis of hERG-Safe Antimalarial Lead Libraries

Research groups focused on optimizing antimalarial leads with a low cardiotoxicity risk should utilize CAS 1306739-58-1 as a key intermediate. The core 3-trifluoromethyl-1,2,4-oxadiazole scaffold is empirically linked to a >1000-fold improvement in hERG selectivity compared to the Astemizole parent structure, a major advancement in safety profile [1]. Elaborating this specific building block via the secondary amine handle allows for rapid exploration of structure-activity relationships while maintaining the safety-enhanced core.

Development of Transmission-Blocking Antimalarial Agents

This compound is a strategic starting material for programs aiming to develop antimalarials with transmission-blocking capability. Advanced analogs from this scaffold class have demonstrated quantifiable activity against both gametocyte (PfiGc/PfLGc IC50 = 1.24/1.39 μM) and liver stages (PbHepG2 IC50 = 2.30 μM) in addition to blood-stage parasites, a multi-stage activity profile that is essential for malaria eradication strategies [2].

Core Scaffold for Metabolically Stable, Orally Bioavailable Drug Candidates

For pharmacokinetics-focused medicinal chemistry, CAS 1306739-58-1 provides a direct entry point to a scaffold with pre-validated, quantifiable metabolic stability. Leads built on this core have demonstrated in vivo efficacy in a mouse model and low intrinsic clearance in both human and mouse liver microsomes (HLM/MLM CLint < 11.6/11 μL·min⁻¹·mg⁻¹), properties that are translationally relevant and critical for achieving good oral bioavailability [1][2].

Synthetic Tool for Introducing a Tuned, Lipophilic Basic Amine Motif

Synthetic chemists can procure this building block to directly install a complete and tuned pharmacophoric element. The N-methyl ethanamine side chain offers a specific secondary amine reactivity profile, steric bulk, and hydrogen-bonding capacity that is distinct from primary amines [3]. The presence of the trifluoromethyl group simultaneously increases the lipophilicity and electron-withdrawing character of the resulting molecule, circumventing multi-step synthesis to achieve a complex, drug-like substitution pattern.

Quote Request

Request a Quote for N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.